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This guide provides an objective comparison of Gastrin-17 (G-17) and Gastrin-34 (G-34), the
two major bioactive isoforms of the hormone gastrin, in the context of Zollinger-Ellison
Syndrome (ZES). ZES is a rare neuroendocrine disorder characterized by a gastrin-secreting
tumor (gastrinoma), leading to severe hypergastrinemia and subsequent gastric acid
hypersecretion.[1][2][3] Understanding the roles and relative concentrations of G-17 and G-34
IS critical for the accurate diagnosis and management of this condition.

Differentiating Gastrin-17 and Gastrin-34

Gastrin is a peptide hormone that plays a primary role in stimulating gastric acid secretion.[4] It
exists in several molecular forms, with Gastrin-17 (a 17-amino acid peptide, also known as
"little gastrin™) and Gastrin-34 (a 34-amino acid peptide, or "big gastrin") being the most
physiologically relevant.[1] In healthy individuals, G-17 is the predominant form in the antrum of
the stomach, while G-34 is more abundant in the duodenum. Following a meal, both forms are
released into the bloodstream, but G-34 has a longer half-life.

In patients with Zollinger-Ellison Syndrome, the molecular pattern of circulating gastrin is often
altered. Gastrinomas can secrete a heterogeneous mix of gastrin precursors and fragments.
Studies have shown that in hypergastrinemic states like ZES, there can be a predominance of
larger molecular forms, including Gastrin-34 and even larger precursors like gastrin-71. This
shift in the gastrin profile has significant implications for diagnostic testing, as assays with
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specificity for only one isoform, such as G-17, may underestimate the total gastrin level and
potentially lead to a missed or delayed diagnosis.

Comparative Diagnhostic Performance

The accurate measurement of serum gastrin is the cornerstone of diagnosing ZES. A fasting
serum gastrin level greater than ten times the upper limit of normal, in conjunction with a gastric
pH of less than 2, is considered diagnostic. However, a significant proportion of ZES patients
present with less pronounced elevations in gastrin, falling into a diagnostic gray area that
overlaps with other causes of hypergastrinemia. In these cases, provocative testing, such as
the secretin stimulation test, is often employed.

The choice of gastrin immunoassay is critical. As highlighted in the literature, some commercial
kits may only detect G-17, leading to falsely low measurements in ZES patients whose tumors
predominantly secrete G-34 or other gastrin precursors. Therefore, assays that recognize the
C-terminal amide of gastrin, common to all bioactive forms, are recommended for the diagnosis
of ZES.

While a direct head-to-head comparison of the diagnostic accuracy of G-17 versus G-34 is not
extensively detailed in the literature with large cohort studies, some data provides insight into
their relative concentrations and specificity.

Quantitative Data Summary
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Plasma Concentrations in a Small Cohort of Gastrinoma Patients
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Amidated Gastrins

Patient Gastrin-17 (pmol/L)
(pmol/L)

1 475 10

2 235 42

3 270 90

4 82 15

5 57 24

6 60 26

7 305 6

Median 235 24

This table is adapted from a study by Rehfeld et al. and illustrates the variability and often

lower proportion of G-17 compared to total amidated gastrins in gastrinoma patients.

Signaling Pathways of Gastrin

Both Gastrin-17 and Gastrin-34 exert their physiological effects by binding to the

cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor found on parietal cells and

enterochromaffin-like (ECL) cells in the stomach. Binding of gastrin to the CCK-B receptor on

parietal cells directly stimulates gastric acid secretion. On ECL cells, it triggers the release of

histamine, which in turn acts on parietal cells to further potentiate acid secretion.
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Caption: Signaling pathway of Gastrin-17 and Gastrin-34 leading to gastric acid secretion.

Experimental Protocols

The accurate measurement of Gastrin-17 and Gastrin-34 is paramount for research and
clinical diagnosis. The two most common methods are Radioimmunoassay (RIA) and Enzyme-
Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) for Gastrin

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled gastrin (e.g.,
with 125]) competes with unlabeled gastrin (from the sample or standard) for a limited number of
binding sites on a specific anti-gastrin antibody. The amount of radioactivity in the antibody-
bound fraction is inversely proportional to the concentration of gastrin in the sample.

Detailed Methodology:
o Preparation of Reagents:

o Antibody: A polyclonal or monoclonal antibody specific to the C-terminus of gastrin is
typically used to ensure detection of all bioactive forms. The antibody is diluted in an
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appropriate assay buffer.

o Tracer: Gastrin-17 is radiolabeled with 12°|. The labeled gastrin is purified to separate it
from free iodine and di-iodinated forms.

o Standards: Lyophilized gastrin standards of known concentrations are reconstituted in the
assay buffer to create a standard curve.

o Samples: Patient blood samples are collected in tubes containing EDTA, and the plasma
is separated and stored frozen until analysis.

o Assay Procedure:

o 100 pL of standard, control, or patient sample is pipetted into polypropylene tubes.

o 100 pL of the diluted anti-gastrin antibody is added to all tubes except the non-specific
binding (NSB) tubes.

o 100 pL of the 2°|-labeled gastrin tracer is added to all tubes.

o The tubes are vortexed and incubated for 24-72 hours at 4°C to allow for competitive
binding.

e Separation of Bound and Free Gastrin:

o A separation reagent, such as a second antibody (double-antibody method) or charcoal-
dextran suspension, is added to precipitate the antibody-bound gastrin.

o The tubes are centrifuged to pellet the precipitate.

o Detection and Calculation:

o The supernatant (containing free gastrin) is decanted, and the radioactivity of the pellet
(containing bound gastrin) is measured using a gamma counter.

o A standard curve is generated by plotting the percentage of bound tracer against the
concentration of the gastrin standards.
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o The concentration of gastrin in the patient samples is determined by interpolating their
radioactivity readings from the standard curve.
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Caption: General experimental workflow for Gastrin Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA) for
Gastrin

Principle: A competitive ELISA is often used for gastrin measurement. Gastrin in the sample
competes with a fixed amount of enzyme-labeled gastrin for binding to a limited number of anti-
gastrin antibodies coated on a microplate. The amount of color produced by the enzyme
substrate is inversely proportional to the concentration of gastrin in the sample.

Detailed Methodology:
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» Plate Preparation: A 96-well microplate is pre-coated with anti-gastrin antibodies.
e Assay Procedure:

o 50 pL of standards, controls, or patient samples are added to the wells.

o 50 pL of biotinylated anti-gastrin antibody is then added.

o The plate is incubated, typically for 1-2 hours at 37°C.
e Washing: The plate is washed to remove unbound components.

e Enzyme Conjugate Addition: 100 pL of avidin-horseradish peroxidase (HRP) conjugate is
added to each well and incubated.

o Second Washing: The plate is washed again to remove unbound enzyme conjugate.

o Substrate Reaction: 90 yL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is
added to each well, and the plate is incubated in the dark. The HRP enzyme catalyzes the
conversion of the substrate to a colored product.

o Stopping the Reaction: 50 pL of a stop solution (e.g., sulfuric acid) is added to each well to
stop the reaction and change the color from blue to yellow.

o Detection and Calculation:

o The optical density (OD) of each well is measured using a microplate reader at a
wavelength of 450 nm.

o A standard curve is generated by plotting the OD values against the concentrations of the
gastrin standards.

o The gastrin concentration in the patient samples is determined from the standard curve.

Conclusion

In the diagnostic workup of Zollinger-Ellison Syndrome, the accurate measurement of total
bioactive gastrin is of utmost importance. While both Gastrin-17 and Gastrin-34 are elevated in
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ZES, the molecular pattern of gastrin secretion from gastrinomas often favors the larger G-34
isoform and other precursor molecules. Consequently, immunoassays that are specific only to
G-17 are inadequate for the reliable diagnosis of ZES and can lead to falsely low results. For
both clinical diagnostics and research applications, it is imperative to utilize assays that employ
antibodies targeting the C-terminal amide of gastrin, thereby ensuring the detection of all
biologically active forms. This approach minimizes the risk of misdiagnosis and allows for the
appropriate management of patients with this rare and serious condition. Further research with
large-scale comparative studies is warranted to better define the specific diagnostic utilities of
G-17 and G-34 in ZES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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